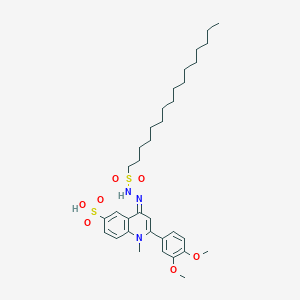![molecular formula C40H28OP2 B12871877 Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) CAS No. 261733-20-4](/img/structure/B12871877.png)
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is a complex organic compound with the molecular formula C₄₀H₂₈OP₂. It is known for its unique structure, which includes a xanthene core and two diphenylphosphine groups. This compound is primarily used in research and industrial applications due to its ability to act as a ligand in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the diphenylphosphine groups onto the xanthene core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xantphos: Another xanthene-based ligand with similar applications in catalysis.
Dibenzo[b,d]furan-based ligands: Similar structure but with different electronic properties.
Diphenylphosphine oxide derivatives: Similar functional groups but different core structures.
Uniqueness
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is unique due to its specific xanthene core, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Eigenschaften
CAS-Nummer |
261733-20-4 |
|---|---|
Molekularformel |
C40H28OP2 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
(6-diphenylphosphanyl-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H28OP2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-14-25-35-34-24-13-15-29-27-28-37(40(38(29)34)41-39(35)36)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-28H |
InChI-Schlüssel |
SLADUUFDDWXCTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C5=C(C=CC=C5C6=C(O4)C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


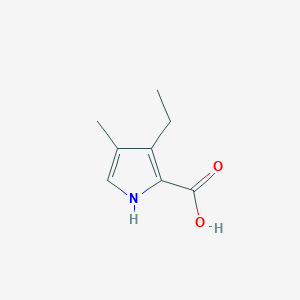
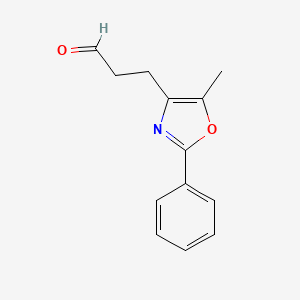

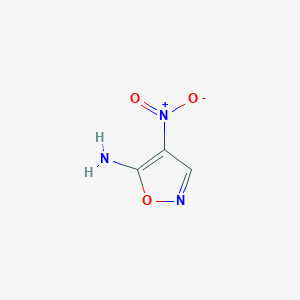

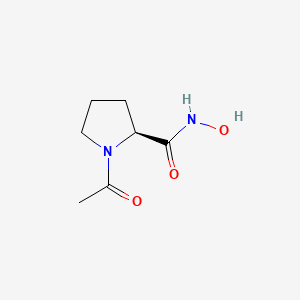

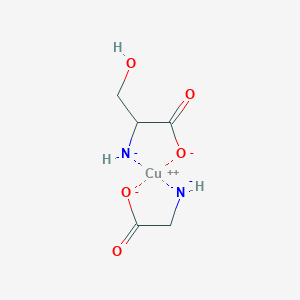
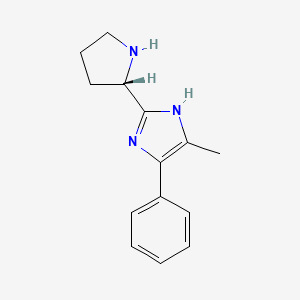
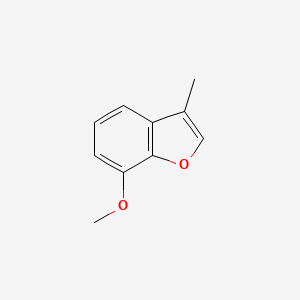
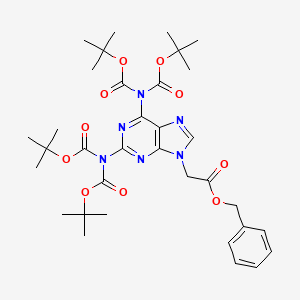
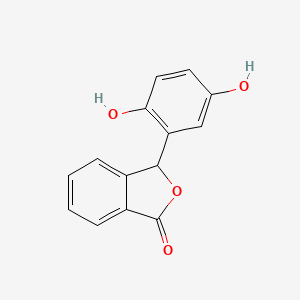
![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
